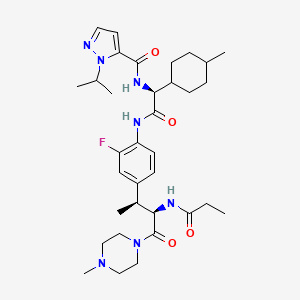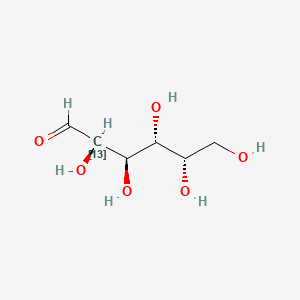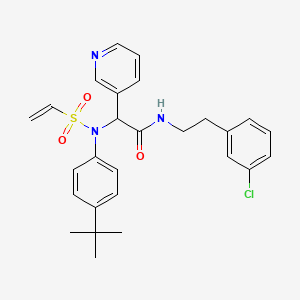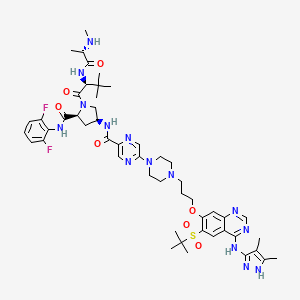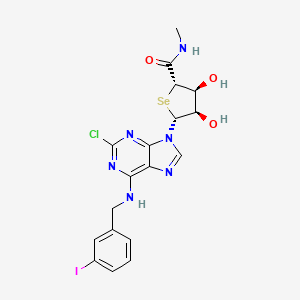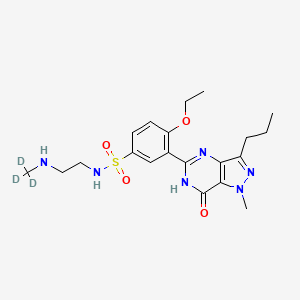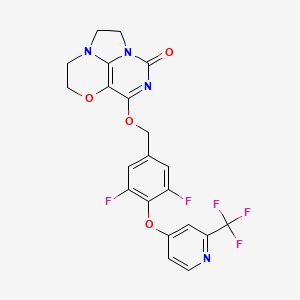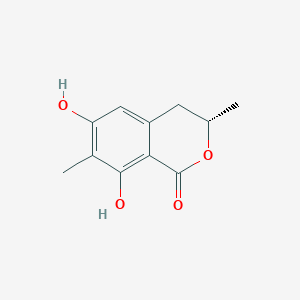![molecular formula C51H86O43 B12409430 Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xyloglucans are hemicelluloses found in the primary cell walls of higher plants and serve as storage carbohydrates in seeds . They are known for their biocompatibility, film-forming, and gelation abilities, making them valuable in various applications, including biomedical devices and food additives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Xyloglucans can be enzymatically synthesized in the form of multi-stranded aggregates with regions characterized by high packing density . The synthesis involves the use of specific enzymes that facilitate the formation of the polysaccharide chains and their subsequent branching.
Industrial Production Methods: Industrial production of xyloglucans typically involves extraction from natural sources such as tamarind seeds. The extracted xyloglucan is then purified and processed to achieve the desired properties for various applications . The process includes steps like milling, solvent extraction, and precipitation to isolate the polysaccharide.
Analyse Chemischer Reaktionen
Types of Reactions: Xyloglucans undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the polysaccharide to suit specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions of xyloglucans include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of xyloglucans include oxidized and reduced derivatives, which have different functional properties. These derivatives can be used in various applications, such as drug delivery systems and biodegradable materials.
Wissenschaftliche Forschungsanwendungen
Xyloglucans have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as stabilizers and thickeners in various formulations . In biology, they serve as scaffolds for tissue engineering and wound dressings . In medicine, xyloglucans are explored for their hypolipidemic and antidiabetic activities . Additionally, they are used in the food industry as additives to improve texture and stability .
Wirkmechanismus
The mechanism of action of xyloglucans involves their ability to form gels and films, which can encapsulate and release active compounds in a controlled manner. The molecular targets and pathways involved include interactions with cell wall components and enzymes that facilitate the degradation and remodeling of the polysaccharide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to xyloglucans include other hemicelluloses like arabinoxylans and glucomannans. These polysaccharides share similar structural features and functional properties.
Uniqueness: Xyloglucans are unique due to their highly branched structure and ability to form stable gels and films. This makes them particularly valuable in applications requiring biocompatibility and controlled release properties .
Eigenschaften
Molekularformel |
C51H86O43 |
|---|---|
Molekulargewicht |
1387.2 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C51H86O43/c52-1-11(56)22(62)39(12(57)2-53)90-48-37(77)31(71)41(19(88-48)9-83-50-42(23(63)14(59)6-80-50)93-45-34(74)28(68)25(65)16(3-54)85-45)92-49-38(78)32(72)40(91-47-36(76)30(70)27(67)18(87-47)8-82-44-33(73)21(61)13(58)5-79-44)20(89-49)10-84-51-43(24(64)15(60)7-81-51)94-46-35(75)29(69)26(66)17(4-55)86-46/h1,11-51,53-78H,2-10H2/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+/m0/s1 |
InChI-Schlüssel |
ASYJOBIEXIFHAD-QFQYENFESA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)CO[C@@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(CO5)O)O)OC6C(C(C(C(O6)CO)O)O)O)COC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


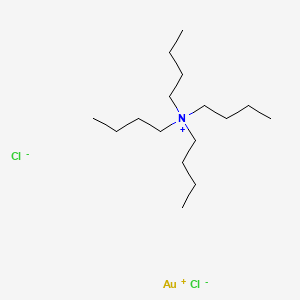

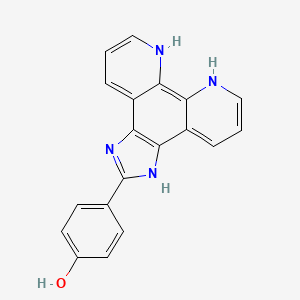
![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)
